
1-Iodo-4-(4-iodophenyl)tellanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-4-(4-iodophenyl)tellanylbenzene is an organotellurium compound characterized by the presence of iodine atoms and a tellurium atom bonded to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-(4-iodophenyl)tellanylbenzene typically involves the reaction of 4-iodophenyl telluride with iodine in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
1-Iodo-4-(4-iodophenyl)tellanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to a lower oxidation state.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
1-Iodo-4-(4-iodophenyl)tellanylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
作用機序
The mechanism of action of 1-Iodo-4-(4-iodophenyl)tellanylbenzene involves its interaction with molecular targets through its tellurium and iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the 4-position on the benzene ring.
1-Iodo-4-nitrobenzene: A benzene derivative with iodine and nitro groups at the 1- and 4-positions, respectively.
Uniqueness
1-Iodo-4-(4-iodophenyl)tellanylbenzene is unique due to the presence of both iodine and tellurium atoms in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
特性
CAS番号 |
141381-08-0 |
|---|---|
分子式 |
C12H8I2Te |
分子量 |
533.6 g/mol |
IUPAC名 |
1-iodo-4-(4-iodophenyl)tellanylbenzene |
InChI |
InChI=1S/C12H8I2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChIキー |
XEMNIIKQBPYKHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[Te]C2=CC=C(C=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



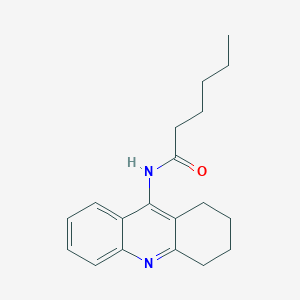
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
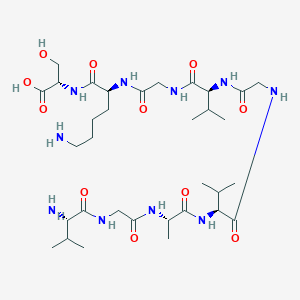
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
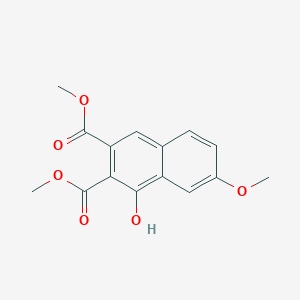
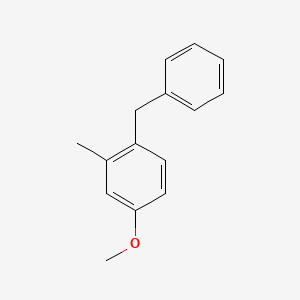
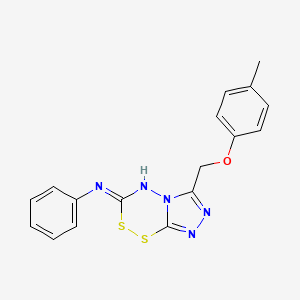
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
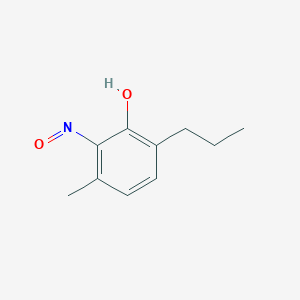

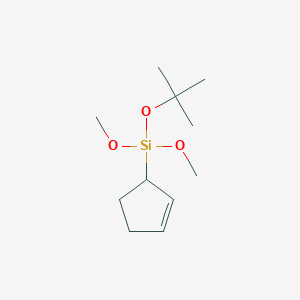
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
